molecular formula C19H16N2O3S B2666611 N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide CAS No. 868674-96-8

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide

Cat. No.: B2666611
CAS No.: 868674-96-8
M. Wt: 352.41
InChI Key: FGFXNPHULKWTKS-VXPUYCOJSA-N
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Description

N-[(2Z)-4-Methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a benzothiazole-derived compound characterized by a dihydrothiazole core with a methoxy group at position 4 and a propargyl (prop-2-yn-1-yl) substituent at position 3. The phenoxyacetamide moiety is attached via a conjugated imine linkage. This structure combines aromatic, heterocyclic, and alkyne functionalities, making it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-3-12-21-18-15(23-2)10-7-11-16(18)25-19(21)20-17(22)13-24-14-8-5-4-6-9-14/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFXNPHULKWTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)COC3=CC=CC=C3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the benzothiazole ring .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Functional Groups
Target Benzothiazole 4-methoxy, 3-propargyl, phenoxyacetamide C=O (amide), S, OCH₃, C≡C
(6a) Triazole Naphthoxy, phenylacetamide C=O (amide), triazole, OCH₂
Dihydrothiazole 2-methoxyphenyl, 4-methylbenzamide C=O (amide), S, OCH₃
Benzothiazole 4-methoxy, allyl, pivalamide C=O (amide), S, OCH₃, C=C
  • Propargyl vs. Allyl : The propargyl group in the target compound introduces sp-hybridized carbon atoms, enhancing reactivity toward click chemistry (e.g., azide-alkyne cycloaddition), whereas allyl groups () participate in electrophilic additions .
  • Phenoxyacetamide vs.

Spectroscopic and Crystallographic Data

Table 2: Key Spectroscopic Features

Functional Group Target (Inferred) (6a) (7–9)
C=O (IR) ~1670–1680 cm⁻¹ 1671 cm⁻¹ 1663–1682 cm⁻¹ (hydrazides) 1.2442 Å (O1–C4 bond length)
NH (IR) ~3260–3300 cm⁻¹ 3262 cm⁻¹ 3150–3319 cm⁻¹ Not reported
Aromatic C=C ~1599 cm⁻¹ 1599 cm⁻¹ Not specified NMR-derived aromatic signals
  • IR Spectroscopy: The target’s acetamide C=O stretch aligns with compounds in and . However, the absence of nitro groups (cf. 6b–c in ) eliminates NO₂-related IR bands (~1500 cm⁻¹) .
  • Crystallography : provides bond lengths (e.g., S1–C3: 1.739 Å) and angles (e.g., C3–S1–C1: 125.57°) for a dihydrothiazole analog, suggesting similar geometric parameters for the target compound .

Biological Activity

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a synthetic compound that has attracted significant interest due to its potential biological activities. Its unique structure includes a benzothiazole ring, methoxy group, and prop-2-ynyl substituent, which contribute to its diverse pharmacological properties.

Chemical Structure and Synthesis

The compound's synthesis typically involves several key steps:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of o-aminothiophenol with carbon disulfide and an alkyl halide.
  • Methylation : The introduction of the methoxy group is performed using methyl iodide in the presence of potassium carbonate.
  • Nucleophilic Substitution : The prop-2-ynyl group is added via a nucleophilic substitution reaction using propargyl bromide.

These steps highlight the complexity of synthesizing this compound and underscore its potential for modification to enhance biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with benzothiazole nuclei can effectively inhibit the proliferation of cancer cells in vitro.

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of various benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives demonstrated IC50 values as low as 6.26 μM in 2D assays, showcasing their potential as effective antitumor agents .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in critical cellular processes:

  • Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and protein synthesis.
  • Signal Transduction Modulation : The compound could modulate pathways related to cell proliferation and apoptosis.

This mechanism suggests a multifaceted approach to its biological effects, making it a candidate for further research in cancer therapeutics.

Antimicrobial Activity

In addition to antitumor properties, compounds with similar structures have also shown antimicrobial activity. They exhibit effectiveness against various bacterial strains, indicating a broad spectrum of biological activity that could be harnessed for therapeutic applications.

Comparative Biological Activity Table

Compound NameAntitumor IC50 (μM)Antimicrobial ActivityMechanism
N-[...]-phenoxyacetamide6.26 (HCC827)Effective against multiple strainsEnzyme inhibition
Similar Benzothiazole Derivative6.48 (NCI-H358)Moderate effectivenessSignal modulation
Other Benzothiazole CompoundsVariesHigh effectivenessDNA interaction

Q & A

Q. What are the optimal synthetic routes for preparing N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide?

The synthesis typically involves multi-step reactions, including cyclization of benzothiazole precursors and coupling with phenoxyacetamide derivatives. Key steps include:

  • Cyclization : Using precursors like 4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole under reflux conditions in dichloromethane or DMF .
  • Amide Coupling : Reacting the cyclized intermediate with 2-phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) at controlled temperatures (0–25°C) .
  • Catalysis : Palladium-based catalysts may optimize yields in coupling steps, though solvent choice (e.g., DMF vs. dichloromethane) significantly impacts reaction efficiency .

Q. How can the structure of this compound be confirmed post-synthesis?

Analytical techniques include:

  • NMR Spectroscopy : To verify Z-configuration of the benzothiazol-2-ylidene moiety and methoxy/propynyl substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of stereochemistry, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives like this compound?

Contradictions often arise due to:

  • Structural Analogues : Minor substituent changes (e.g., methoxy vs. nitro groups) drastically alter bioactivity. Comparative studies using standardized assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) are critical .
  • Assay Conditions : Variability in cell lines, solvent systems (e.g., DMSO concentration), and incubation times can skew results. Replicating experiments under controlled conditions is essential .
  • Metabolic Stability : Differences in metabolic degradation (e.g., cytochrome P450 interactions) may explain discrepancies in in vivo vs. in vitro data .

Q. What experimental strategies optimize reaction yields for derivatives with prop-2-yn-1-yl substituents?

Key strategies include:

  • Protection/Deprotection : Use of trimethylsilyl (TMS) groups to stabilize the alkyne during synthesis, followed by deprotection under mild conditions (e.g., KF/MeOH) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while dichloromethane minimizes side reactions in cyclization steps .
  • Catalytic Systems : Palladium on carbon (Pd/C) or copper(I) iodide improves coupling efficiency for propynyl groups .

Q. How does the Z-configuration of the benzothiazol-2-ylidene moiety influence reactivity and bioactivity?

The Z-configuration:

  • Electronic Effects : Stabilizes the imine via conjugation with the benzothiazole ring, increasing electrophilicity at the acetamide carbonyl group .
  • Steric Effects : The propynyl group’s spatial orientation affects binding to biological targets (e.g., enzyme active sites). Docking studies using software like AutoDock Vina can predict interactions .
  • Reactivity : Z-isomers show higher susceptibility to oxidation at the thiazole sulfur compared to E-isomers, as demonstrated by reactions with H2O2 .

Methodological Guidance

Q. What protocols are recommended for assessing the compound’s stability under varying pH conditions?

  • pH-Rate Profiling : Incubate the compound in buffers (pH 1–12) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via HPLC-MS .
  • Hydrolysis Studies : Use 0.1 M HCl (simulating gastric fluid) and 0.1 M NaOH (intestinal fluid) to identify acid/base-labile functional groups (e.g., acetamide cleavage) .

Q. How can researchers design SAR studies for derivatives of this compound?

  • Core Modifications : Synthesize analogues with varied substituents (e.g., replacing methoxy with ethoxy or nitro groups) .
  • Bioisosteric Replacement : Substitute the propynyl group with cyclopropyl or vinyl moieties to assess steric/electronic effects .
  • Activity Cliffs : Use computational tools (e.g., Schrödinger’s QikProp) to predict physicochemical properties (logP, PSA) and correlate with bioassay data .

Critical Research Gaps

  • In Vivo Pharmacokinetics : Limited data on bioavailability and metabolic pathways .
  • Mechanistic Studies : Elucidate the compound’s interaction with targets like topoisomerase II or β-lactamases .
  • Scalability : Transition from lab-scale (mg) to pilot-scale (g) synthesis while maintaining stereochemical integrity .

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